molecular formula C6H10O3 B15052564 (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Katalognummer: B15052564
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: XXMTWIWOEJYQMH-KVQBGUIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a chemical compound with a unique bicyclic structure It is characterized by its hexahydro-furofuran ring system, which consists of two fused tetrahydrofuran rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a furan derivative, using hydrogenation techniques. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for purification, such as distillation or crystallization, to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

(3aS,5R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol

InChI

InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5+,6+/m0/s1

InChI-Schlüssel

XXMTWIWOEJYQMH-KVQBGUIXSA-N

Isomerische SMILES

C1CO[C@H]2[C@@H]1C[C@@H](O2)O

Kanonische SMILES

C1COC2C1CC(O2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.